molecular formula C21H18F2N2O2 B608603 Lji308 CAS No. 1627709-94-7

Lji308

Numéro de catalogue: B608603
Numéro CAS: 1627709-94-7
Poids moléculaire: 368.3838
Clé InChI: YUYJEQHNWKQNBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Properties
LJI308 (C₂₁H₁₈F₂N₂O₂; molecular weight: 368.38 g/mol) is a small-molecule inhibitor targeting the N-terminal kinase domain (NTKD) of p90 ribosomal S6 kinase (RSK) isoforms (RSK1-4) . It exhibits potent biochemical activity, with IC₅₀ values ranging from 0.004 to 0.013 μM against RSK1-3 .

Mechanism of Action
this compound inhibits RSK-mediated phosphorylation of downstream targets, including the oncogenic transcription factor Y-box binding protein-1 (YB-1). This suppression disrupts cancer stem cell (CSC) survival and chemoresistance in triple-negative breast cancer (TNBC). In vitro studies demonstrate that this compound induces apoptosis in TNBC cells, reducing viability by up to 90% at 10 μM in 2D and 3D cultures .

Therapeutic Applications this compound is primarily investigated in TNBC for its ability to eradicate CSCs, a population resistant to conventional chemotherapy. It selectively targets transformed cells while sparing non-tumorigenic mammary epithelial cells (HMECs) .

Méthodes De Préparation

Chemical Characterization and Structural Analysis

LJI308 (chemical name: 2,6-difluoro-4-[4-[4-(4-morpholinyl)phenyl]-3-pyridinyl]phenol) is a small-molecule inhibitor with a molecular weight of 368.38 g/mol and the formula C21H18F2N2O2\text{C}_{21}\text{H}_{18}\text{F}_{2}\text{N}_{2}\text{O}_{2} . Its structure features a difluorophenol core linked to a morpholine-substituted phenylpyridine moiety, which confers specificity for RSK isoforms (IC50_{50}: 4–13 nM) . Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight368.38 g/mol
CAS Number1627709-94-7
Purity≥98% (HPLC)
Storage Conditions-20°C, protected from light
SolubilityDMSO: 30 mg/mL

The compound’s InChI key (YUYJEQHNWKQNBT-UHFFFAOYSA-N) and SMILES string (OC1=C(C=C(C2=CN=CC=C2C3=CC=C(N4CCOCC4)C=C3)C=C1F)F) further validate its structural identity .

Biological Preparation and Stock Solutions

While synthetic routes for this compound are undisclosed, standardized protocols for preparing stock solutions are well-documented. Researchers typically dissolve the compound in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL, ensuring stability for in vitro assays . Key considerations include:

  • Solvent Compatibility : DMSO is preferred due to this compound’s hydrophobic nature. Aqueous buffers alone fail to solubilize the compound effectively .

  • Storage : Aliquots stored at -20°C retain activity for ≥6 months, though freeze-thaw cycles should be minimized to prevent degradation .

  • Working Concentrations : Studies employ this compound at 1–10 μM for cell viability assays, with higher doses (5–10 μM) inducing apoptosis in TNBC models .

Quality Control and Purity Assurance

Vendors rigorously assess this compound’s purity using high-performance liquid chromatography (HPLC), guaranteeing ≥98% chemical homogeneity . Batch-specific certificates of analysis (CoA) provide additional validation, including:

  • Mass Spectrometry : Confirms molecular weight and structural integrity.

  • NMR Spectroscopy : Verifies proton and carbon environments align with the intended structure.

  • Kinase Selectivity Profiling : Ensures RSK isoform specificity and absence of off-target kinase activity .

Notably, this compound exhibits minimal off-target effects compared to earlier RSK inhibitors like BI-D1870, which non-specifically inhibit Aurora B and PLK1 at high doses .

Challenges in RSK Inhibitor Synthesis

Although this compound’s exact synthesis is unpublished, insights can be drawn from related RSK inhibitors. For example, SL0101—a natural-product RSK inhibitor—suffers from poor in vivo stability due to acid-labile glycosidic bonds . To address this, researchers have developed carbasugar analogues via palladium-catalyzed cyclitolization, enhancing metabolic resistance . While this compound’s morpholine and difluorophenol groups likely improve pharmacokinetics, its synthetic route may involve:

  • Suzuki-Miyaura Coupling : To link the pyridine and morpholine-phenyl moieties.

  • Halogenation : Introducing fluorine atoms via electrophilic aromatic substitution.

  • Protection/Deprotection Strategies : Ensuring regioselective functionalization of the phenol group.

These steps align with trends in kinase inhibitor synthesis, where modular architectures enable rapid diversification .

Analyse Des Réactions Chimiques

LJI308 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques au sein du composé.

    Substitution : Des réactions d'halogénation et de nitration peuvent être effectuées en utilisant des réactifs comme le chlore ou l'acide nitrique dans des conditions contrôlées.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines .

Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'Action

This compound exerce ses effets en inhibant l'activité de la famille des kinases ribosomales S6. Il se lie au site de liaison à l'ATP du domaine de la kinase N-terminale de RSK, empêchant la phosphorylation des cibles en aval telles que la protéine de liaison à la boîte Y-1 (YB-1). Cette inhibition conduit à la suppression de la croissance et de la prolifération des cellules cancéreuses, en particulier dans les cellules de cancer du sein triple négatif .

Applications De Recherche Scientifique

Targeting Triple-Negative Breast Cancer (TNBC)

LJI308 has been extensively studied for its effects on TNBC, a subtype characterized by high rates of recurrence and resistance to conventional chemotherapy. Research indicates that this compound effectively targets cancer stem cells within TNBC populations, which are often responsible for tumor relapse .

  • Case Study: TNBC Cell Lines
    In experiments with HTRY-LT cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 90%) over a period of 4 to 8 days, demonstrating its efficacy against aggressive cancer types .
Cell Line Concentration (μM) Viability Reduction (%) Notes
HTRY-LT1-10Up to 90Induces apoptosis
MDA-MB-2311-10Significant reductionTargets CSCs effectively

Overcoming Chemoresistance

One of the critical challenges in treating cancers like TNBC is the presence of chemoresistant cancer stem cells. This compound has shown promise in overcoming this resistance by effectively eradicating these cells when used alone or in combination with traditional chemotherapy agents .

  • Study Findings
    In studies assessing the sensitivity of CD44+/CD49f+ TNBC cells compared to their counterparts, this compound demonstrated superior efficacy in reducing the viability of these resistant populations when combined with standard chemotherapeutics .

Broader Implications in Oncology

Beyond TNBC, this compound's inhibition of RSK pathways suggests potential applications in other cancers where RSK plays a pivotal role. For instance:

  • Acute Myeloid Leukemia (AML) : Inhibition of RSK has been shown to affect FLT3-ITD acute myeloid leukemia cell lines, indicating that this compound may also be effective against this type of leukemia .
  • Combination Therapies : The ability to enhance the effectiveness of existing chemotherapy regimens positions this compound as a valuable candidate for combination therapies aimed at improving patient outcomes across various malignancies.

Mécanisme D'action

LJI308 exerts its effects by inhibiting the activity of the ribosomal S6 kinase family. It binds to the ATP-binding site of the N-terminal kinase domain of RSK, preventing the phosphorylation of downstream targets such as the Y-box binding protein-1 (YB-1). This inhibition leads to the suppression of cancer cell growth and proliferation, particularly in triple-negative breast cancer cells .

Comparaison Avec Des Composés Similaires

Key Similar RSK Inhibitors

BI-D1870

  • Target and Potency : BI-D1870 is a pan-RSK inhibitor with an IC₉₀ of 2 μM in CSC eradication assays .
  • Selectivity : Less selective than LJI308, with broader kinase inhibition .
  • Efficacy : Reduces CSC viability but requires higher doses (2 μM IC₉₀) compared to this compound (5 μM IC₉₀) for similar effects .
  • Limitations : Inferior selectivity and lack of clinical development due to toxicity concerns .

Luteolin

  • Target and Potency: A natural flavonoid inhibiting RSK at high concentrations (IC₉₀: 50 μM) .
  • Selectivity: Low selectivity, with multiple off-target effects due to its polyphenolic structure.
  • Efficacy : Moderately effective against CSCs but requires 10-fold higher doses than this compound .
  • Limitations : Poor pharmacokinetics (PK) and low potency limit therapeutic utility .

LJH685

  • Target and Potency : Structurally related to this compound, with similar IC₅₀ values (0.004–0.013 μM) against RSK1-3 .
  • Selectivity : High selectivity for RSK isoforms, comparable to this compound .
  • Efficacy : Inhibits anchorage-independent growth in TNBC models but shows variable potency in colony formation assays .
  • Limitations : Poor PK profiles, like this compound, preclude in vivo use .

PMD-026

  • Clinical Status : First RSK inhibitor in Phase 1/1b trials for metastatic breast cancer (NCT04115306) .
  • Advantages : Improved PK properties over this compound and LJH685.
  • Limitations : Preclinical data on CSC targeting remain unpublished.

Comparative Data Table

Compound Target(s) IC₅₀/IC₉₀ Selectivity CSC Efficacy (IC₉₀) PK Profile Clinical Stage
This compound RSK1-4 0.004–0.013 μM High (200-fold over S6K1) 5 μM Poor Preclinical
BI-D1870 RSK 2 μM (IC₉₀) Moderate 2 μM Moderate Preclinical
Luteolin RSK, others 50 μM (IC₉₀) Low 50 μM Poor Preclinical
LJH685 RSK1-4 0.004–0.013 μM High 5 μM (est.) Poor Preclinical
PMD-026 RSK N/A N/A N/A Improved Phase 1/1b

Research Findings and Clinical Implications

  • Efficacy in Models :
    • This compound reduces soft agar colony formation by >90% in TNBC cell lines (MDA-MB-231, SUM149) at 10 μM, outperforming BI-D1870 .
    • In CSC-enriched spheroid cultures, this compound (5 μM) decreases viability by 70–80%, surpassing luteolin (50 μM) .
  • Selectivity Advantages :
    • This compound exhibits 200-fold greater selectivity for RSK over S6K1 (IC₅₀: 0.8 μM vs. 0.004 μM for RSK2) .
  • Limitations :
    • Poor oral bioavailability and rapid clearance hinder in vivo application .
  • Future Directions :
    • Structural optimization to improve PK properties.
    • Combination therapies with chemotherapeutics or AKT inhibitors to enhance efficacy .

Activité Biologique

LJI308 is a potent pan-ribosomal S6 protein kinase (RSK) inhibitor, recognized for its selective action against various RSK isoforms. This compound has gained attention in cancer research, particularly for its role in inhibiting the growth of triple-negative breast cancer (TNBC) and its potential to overcome chemoresistance by targeting cancer stem cells (CSCs).

Chemical Profile

  • Chemical Name : 2,6-Difluoro-4-[4-[4-(4-morpholinyl)phenyl]-3-pyridinyl]phenol
  • Molecular Weight : 368.38 g/mol
  • Purity : ≥98%
  • IC50 Values : 4 to 13 nM (indicates high potency against RSK) .

This compound functions primarily by inhibiting the phosphorylation of Y-box binding protein 1 (YB-1), a transcription factor associated with tumor growth and drug resistance. The inhibition of YB-1 phosphorylation disrupts its role in promoting cancer cell proliferation and survival, particularly in TNBC cells, which are notoriously difficult to treat due to their aggressive nature and high recurrence rates .

Triple-Negative Breast Cancer

Research indicates that this compound effectively suppresses the growth of TNBC cell lines. A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 90%) in transformed TNBC cells while sparing non-tumorigenic mammary epithelial cells . The compound's efficacy was attributed to its ability to induce apoptosis, as evidenced by an increase in annexin V-positive apoptotic cells following treatment.

Cancer Stem Cells Targeting

This compound shows promise in targeting CSC populations within tumors. In experimental models, this compound not only reduced bulk tumor cell viability but also effectively targeted CSCs, which are often resistant to conventional therapies. This dual action suggests that this compound could be pivotal in preventing tumor recurrence by eradicating both differentiated cancer cells and their stem-like counterparts .

Comparative Efficacy with Other RSK Inhibitors

In studies comparing this compound with other RSK inhibitors like BI-D1870 and luteolin, this compound exhibited superior selectivity and potency. For instance, it demonstrated a more pronounced effect on CSC viability compared to traditional chemotherapeutics, highlighting its potential as a "silver bullet" for TNBC treatment .

Case Study: Inhibition of YB-1 Phosphorylation

In vitro experiments showed that pretreatment with this compound significantly inhibited ionizing radiation-induced phosphorylation of YB-1 across various breast cancer cell lines. This finding underscores the compound's role in modulating stress response pathways critical for tumor survival .

Research Findings on Immune Response Modulation

This compound has been observed to influence immune response pathways. In melanoma models, it induced the expression of antigen presentation genes such as HLA-DQA2 and CD74, suggesting a potential role in enhancing anti-tumor immunity when used alongside other therapeutic modalities .

Summary of Key Research Findings

StudyFocusFindings
Jain et al., 2015RSK InhibitionIdentified this compound as a potent RSK inhibitor with high selectivity .
Davies et al., 2015CSC TargetingDemonstrated that this compound effectively targets CSCs in TNBC models .
Aronchik et al., 2014Tumor GrowthShowed significant suppression of tumor growth in various cancer types .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of LJI308 in targeting chemoresistant cancer cells?

this compound specifically inhibits p90 ribosomal S6 kinase (RSK), a key regulator of cancer stem cell (CSC) survival pathways. By blocking RSK activity, it disrupts CSC maintenance and sensitizes triple-negative breast cancer (TNBC) cells to chemotherapy. Notably, this compound exhibits selectivity for transformed cells, sparing non-tumorigenic human mammary epithelial cells (HMECs) .

Q. Which experimental models are commonly used to evaluate this compound efficacy in preclinical studies?

Standard models include TNBC cell lines (e.g., MDA-MB-231, SUM149) and chemoresistant derivatives (e.g., HTRZ, HTRY-LT1/2). Dose-response experiments typically use this compound concentrations ranging from 0.1 to 10 μM, with cell viability assessed via ATP-based assays (e.g., CellTiter-Glo) at 72 hours post-treatment .

Q. What are the key parameters for designing a cell viability assay with this compound?

  • Use ATP-based assays to measure metabolic activity.
  • Include a dose-response curve (e.g., 0–10 μM) with triplicate technical replicates.
  • Normalize data to untreated controls and account for plate-edge effects.
  • Validate results with complementary assays (e.g., apoptosis markers, clonogenic survival) .

Q. How does this compound selectivity for cancer cells influence experimental design?

Prioritize comparative studies between tumorigenic (e.g., HTRY-LT1) and non-tumorigenic (e.g., parental HMECs) cell lines. Include IC50 calculations and assess off-target effects using kinase profiling panels .

Advanced Research Questions

Q. How can researchers address contradictions in reported this compound efficacy across different cancer models?

  • Variable CSC Prevalence: Stratify models based on CSC markers (e.g., ALDH1, CD44+/CD24−).
  • RSK Isoform Specificity: Quantify RSK1/2/3 expression via qPCR or western blot.
  • Microenvironment Factors: Co-culture with fibroblasts or immune cells to mimic in vivo conditions.
  • Data Validation: Use orthogonal methods (e.g., RNAi knockdown) to confirm RSK dependency .

Q. What methodological considerations are critical for integrating this compound with existing therapies?

  • Sequential vs. Concurrent Administration: Test timing effects (e.g., pre-treatment with this compound followed by paclitaxel).
  • Synergy Analysis: Apply the Chou-Talalay combination index method.
  • CSC Monitoring: Use flow cytometry for CSC marker quantification post-treatment .

Q. How should researchers design in vivo studies to evaluate this compound’s impact on tumor dissemination?

  • Model Selection: Use patient-derived xenografts (PDXs) or orthotopic TNBC models.
  • Dosing Optimization: Conduct pharmacokinetic studies to determine effective plasma concentrations.
  • Endpoint Analysis: Measure metastatic burden via bioluminescence imaging and immunohistochemistry for CSC markers .

Q. What strategies resolve data inconsistencies in this compound’s dose-response relationships?

  • Normalization: Adjust for baseline viability differences between cell lines.
  • Hill Slope Analysis: Evaluate cooperativity in dose-response curves.
  • Outlier Detection: Apply Grubbs’ test to exclude non-physiological responses .

Q. Data Analysis and Reporting

Q. How should raw data from this compound experiments be processed and presented?

  • Raw Data Inclusion: Place large datasets (e.g., viability measurements across 10 concentrations) in appendices.
  • Processed Data: Highlight key results (e.g., IC50 values) in main figures with error bars (SEM).
  • Uncertainty Reporting: Detail instrument precision (e.g., plate reader CV <5%) and biological variability .

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • PICO Framework: Define Population (e.g., TNBC CSCs), Intervention (this compound dose), Comparison (vehicle control), Outcome (viability reduction).
  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Propriétés

IUPAC Name

2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYJEQHNWKQNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.